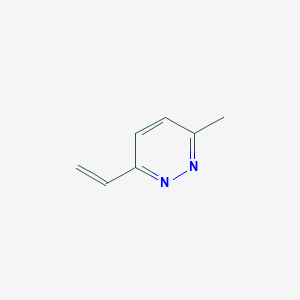
3-Methyl-6-vinylpyridazine
Cat. No. B8697106
M. Wt: 120.15 g/mol
InChI Key: KXOALCNSJPMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09063126B2
Procedure details


Potassium vinyltrifluoroborate (Aldrich, 1.71 g, 12.7 mmol), 3-bromo-6-methylpyridazine (Example 148A, 1.95 g, 11.3 mmol) and triphenylphosphine (0.18 g, 0.67 mmol) were added at room temperature to a solution of Cs2CO3 (10.1 g, 31.0 mmol) in water (9.5 mL). Tetrahydrofuran (85 mL) was added, and the reaction flask was evacuated and purged with nitrogen (3 cycles). PdCl2 (50 mg, 0.28 mmol) was added, and the reaction flask was again evacuated and purged with nitrogen (3 cycles), then heated under nitrogen at 75-80° C. for 22 hours. The mixture was cooled to room temperature and the aqueous layer was separated and extracted with ethyl ether (3×50 mL). The combined organic phase was concentrated to a volume of approximately 5 mL, and the residue was purified by flash chromatography (80 g silica, eluted with hexanes-ethyl acetate, 100:0-90:10): 1H NMR (300 MHz, methanol-d4) δ ppm 2.71 (s, 3H) 5.63 (d, J=11.2 Hz, 1H) 6.18 (d, J=18.3 Hz, 1H) 7.04 (dd, J=17.8, 11.0 Hz, 1H) 7.23-7.34 (m, J=8.8 Hz, 1H) 7.49 (d, J=8.8 Hz, 1H).



Name
Cs2CO3
Quantity
10.1 g
Type
reactant
Reaction Step One


Name
PdCl2
Quantity
50 mg
Type
catalyst
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].Br[C:9]1[N:10]=[N:11][C:12]([CH3:15])=[CH:13][CH:14]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O.Cl[Pd]Cl.O1CCCC1>[CH3:15][C:12]1[N:11]=[N:10][C:9]([CH:1]=[CH2:2])=[CH:14][CH:13]=1 |f:0.1,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.71 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
1.95 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1N=NC(=CC1)C
|
|
Name
|
|
|
Quantity
|
0.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
Cs2CO3
|
|
Quantity
|
10.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
PdCl2
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
Step Three
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
77.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction flask was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen (3 cycles)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction flask was again evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen (3 cycles)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether (3×50 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic phase was concentrated to a volume of approximately 5 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (80 g silica, eluted with hexanes-ethyl acetate, 100:0-90:10)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1N=NC(=CC1)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
